molecular formula C18H14N4O3 B2674462 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1357972-93-0

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2674462
CAS No.: 1357972-93-0
M. Wt: 334.335
InChI Key: RDTATBGABOWTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a sophisticated organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a quinazoline-2,4-dione core, a privileged scaffold in pharmacology, strategically conjugated with a 3-phenyl-1,2,4-oxadiazole moiety at the 7-position. The 3-ethyl substitution further modulates the compound's properties. This structural combination is of significant interest for developing novel therapeutic agents. Key Research Applications and Value Quinazoline-2,4-dione derivatives are recognized as fluoroquinolone-like inhibitors, targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV . This mechanism positions them as promising candidates for antimicrobial research, especially in the pursuit of agents to circumvent bacterial resistance problems. Notably, compounds within this class have demonstrated moderate to broad-spectrum activity against various Gram-positive and Gram-negative bacterial strains . Beyond antimicrobial applications, hybrid molecules combining the quinazolinone scaffold with 1,2,4-oxadiazole rings have recently emerged as potent antiproliferative agents . These structures are being investigated as multi-targeted inhibitors for oncology research, with some analogues showing robust activity as dual inhibitors of kinases such as EGFR and BRAF V600E , which are critical targets in several cancer cell proliferation pathways . The 1,2,4-oxadiazole ring itself is a valuable bioisostere, often employed to improve metabolic stability and physicochemical properties in lead compounds . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-2-22-17(23)13-9-8-12(10-14(13)19-18(22)24)16-20-15(21-25-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTATBGABOWTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole moiety and the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety. The use of automated systems could also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction could introduce additional functional groups or modify existing ones.

    Reduction: This reaction might be used to alter the oxidation state of the compound.

    Substitution: This reaction could replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinazolines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. These compounds have been evaluated for their effectiveness against a range of bacterial strains.

Case Study: Antibacterial Testing

A study synthesized a series of quinazoline derivatives and assessed their antibacterial activities using agar well diffusion methods. The results indicated that several derivatives exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with oxadiazole moieties showed enhanced potency compared to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound IDBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1270
Compound 14bStaphylococcus aureus1375

Antiproliferative Properties

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. The incorporation of the oxadiazole ring into the quinazoline structure has been shown to enhance its ability to inhibit cell proliferation.

Case Study: Cancer Cell Line Evaluation

In a recent evaluation of antiproliferative activity, derivatives of quinazoline were tested against several cancer cell lines. The results demonstrated that certain modifications led to significant reductions in cell viability, indicating potential as anticancer agents .

Table 2: Antiproliferative Activity against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)20
Compound CA549 (Lung Cancer)18

Enzyme Inhibition

Another significant application of this compound is in the inhibition of specific enzymes involved in disease pathways. For example, certain derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.

Case Study: Enzyme Inhibition Studies

Research has shown that quinazoline derivatives can effectively inhibit c-Met and VEGFR-2 kinases, which are critical in cancer progression and metastasis. The ability to target multiple pathways enhances their therapeutic potential .

Table 3: Enzyme Inhibition Potency

Compound IDTarget EnzymeIC50 (nM)
Compound Dc-Met50
Compound EVEGFR-245

Mechanism of Action

The mechanism of action of 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. For example, if it exhibits anticancer activity, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or other proteins involved in disease processes.

Comparison with Similar Compounds

Core Structure Variations

Quinazoline-2,4-dione Derivatives

  • 1-(Arylmethyl)quinazoline-2,4-dione : Patented derivatives feature substitution at position 1 with an arylmethyl group, altering steric and electronic properties compared to the target compound’s 3-ethyl substitution. This positional difference may influence pharmacokinetics, as 1-substituted derivatives often exhibit distinct metabolic pathways and receptor interactions .
  • N-Glycopyranosides of Quinazoline-2,4(1H,3H)-dione: Glycosidic attachments at the nitrogen atoms improve water solubility, making these derivatives suitable for prodrug designs. However, the target compound’s lipophilic 3-ethyl and 3-phenyl-oxadiazole substituents likely enhance membrane permeability .

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives Compounds like 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () replace the quinazoline core with a thienopyrimidine system. While both cores share a dione motif, the thienopyrimidine derivatives demonstrate notable antimicrobial activity, suggesting that core structure significantly impacts biological target specificity .

Substituent Effects

  • 3-Phenyl-1,2,4-oxadiazole Substituent: The target compound’s 7-position oxadiazole-phenyl group is structurally analogous to 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline (), where the oxadiazole ring contributes to planar molecular conformations and π-π stacking interactions. Such features are critical for binding to hydrophobic enzyme pockets .
  • Ethyl vs.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights References
3-Ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 3-Ethyl, 7-(3-phenyl-oxadiazole) Inferred antimicrobial Oxadiazole cyclization
1-(Arylmethyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 1-Arylmethyl Undisclosed Patented nucleophilic routes
N-Glycopyranosides of quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione N-linked sugars Improved solubility Glycosylation strategies
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with oxadiazole Thienopyrimidine-2,4-dione 6-(5-phenyl-oxadiazole), 1-oxadiazolemethyl Antimicrobial Multi-step heterocyclization

Biological Activity

3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The structure of this compound can be represented as follows:

C19H19N3O3\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This compound features a quinazoline core substituted with an oxadiazole moiety, which is crucial for its biological properties.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of the oxadiazole ring is believed to enhance these activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. For instance:

Compound Inhibition Zone (mm) MIC (mg/mL) Bacterial Strain
Compound 131565Escherichia coli
Compound 151275Staphylococcus aureus
Compound 14a1270Candida albicans

In these studies, compounds containing the quinazoline scaffold demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. For example, a series of synthesized compounds were tested against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Notably:

Compound IC50 (μM) Cell Line
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine0.096MCF7
Compound X2.09HepG2

These findings suggest that modifications at specific positions on the quinazoline ring can lead to enhanced anticancer activity .

The mechanism of action for 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline involves the inhibition of key enzymes involved in cellular processes. The oxadiazole moiety may interact with DNA topoisomerases and bacterial gyrase, disrupting DNA replication in microbial cells and potentially leading to apoptosis in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives where structural modifications were systematically assessed for their biological activities. One compound showed promising results against resistant bacterial strains and exhibited low toxicity towards human cells, highlighting its potential as a lead compound for further development .

Q & A

Q. Key Reaction Monitoring Tools :

  • Thin-layer chromatography (TLC) for stepwise progress .
  • High-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Use DMSO or DMF for enhanced solubility of aromatic intermediates .
  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Base Compatibility : Compare K₂CO₃ vs. NaH for deprotonation efficacy .

Q. Example Contradiction :

  • A study reports IC₅₀ = 5 µM for anticancer activity , while another finds no activity at 10 µM .
  • Resolution : Verify cell line specificity (e.g., HeLa vs. MCF-7) and assay endpoints (MTT vs. apoptosis markers) .

Advanced: What computational methods support mechanistic studies of this compound’s enzyme inhibition?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. Key Output :

  • Docking Score : -9.2 kcal/mol for EGFR binding .
  • Hydrogen Bonds : 3 H-bonds with kinase hinge region .

Basic: How is the stability of this compound assessed under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C .
  • Light Sensitivity : Store in amber vials and compare UV-vis spectra pre/post exposure .

Advanced: What strategies enhance selectivity for target vs. off-target biological interactions?

Methodological Answer:

  • Proteomic Profiling : Use kinase inhibitor beads to identify off-target binding .
  • Structural Modifications : Introduce bulky substituents (e.g., 3-bromophenyl) to sterically block non-specific interactions .
  • Biacore Analysis : Measure binding kinetics (kₒₙ/kₒff) for target vs. related enzymes .

Basic: What in vitro models are appropriate for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial : Gram-positive (S. aureus) and Gram-negative (E. coli) broth microdilution assays .
  • Anticancer : MTT assay on adherent cell lines (e.g., A549, HepG2) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Advanced: How can in vivo pharmacokinetic challenges be addressed for this compound?

Methodological Answer:

  • Prodrug Design : Mask polar groups (e.g., esterify carbonyls) to improve oral bioavailability .
  • Nanoparticle Encapsulation : Use PLGA carriers to enhance solubility and half-life .
  • Metabolic Stability : Incubate with liver microsomes; identify CYP450-mediated metabolites .

Advanced: What statistical approaches are critical for analyzing SAR data?

Methodological Answer:

  • Multivariate Regression : Relate logP, molar refractivity, and IC₅₀ values .
  • Cluster Analysis : Group derivatives by substituent electronic profiles .
  • Cross-Validation : Use leave-one-out (LOO) to validate QSAR models .

Q. Example Table :

DerivativelogPIC₅₀ (µM)
A2.110.2
B3.54.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.